1-(1-Methoxycyclohexyl)ethan-1-one
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Overview
Description
1-(1-Methoxycyclohexyl)ethan-1-one is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.23 g/mol It is a ketone derivative with a methoxy group attached to a cyclohexyl ring
Preparation Methods
The synthesis of 1-(1-Methoxycyclohexyl)ethan-1-one can be achieved through several routes. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form the methoxy derivative . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
1-(1-Methoxycyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Methoxycyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific context of its use and the biological system involved .
Comparison with Similar Compounds
1-(1-Methoxycyclohexyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxycyclohexyl)ethan-1-one: Similar in structure but with the methoxy group in a different position.
Cyclohexanone: Lacks the methoxy group, making it less reactive in certain chemical reactions.
Methoxyacetone: A simpler ketone with a methoxy group, used in different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(1-methoxycyclohexyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(10)9(11-2)6-4-3-5-7-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEJUKAXHIUTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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